Naquotinib is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.
Naquotinib
CAS No.: 1448232-80-1
VCID: VC0005810
Molecular Formula: C30H42N8O3
Molecular Weight: 562.7 g/mol
Purity: ≥98% by HPLC
* For research use only. Not for human or veterinary use.

Description |
Naquotinib, also known as ASP8273, is a small molecule drug that functions as an irreversible, third-generation, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It has been investigated for its potential in treating solid tumors, particularly non-small cell lung cancer (NSCLC), and other conditions associated with EGFR mutations . Initially developed by Astellas Pharma, Inc., Naquotinib's global research status is currently discontinued at Phase III . Mechanism of ActionNaquotinib works by covalently binding to and inhibiting the activity of mutant forms of EGFR, such as the T790M mutation. This action prevents EGFR-mediated signaling, which is crucial for tumor cell proliferation and vascularization. By selectively targeting mutant EGFR, Naquotinib aims to reduce toxicity compared to non-selective EGFR inhibitors that also inhibit wild-type EGFR . Metabolism and ToxicityNaquotinib undergoes phase I metabolic reactions, resulting in several metabolites formed through processes such as N-demethylation, oxidation, hydroxylation, and reduction. Additionally, its bioactivation can lead to the formation of reactive electrophiles, including aldehydes and an iminium ion, which may contribute to side effects . Common side effects observed in clinical trials include diarrhea, nausea, fatigue, constipation, vomiting, and hyponatremia . Metabolites and Reactive Intermediates
Comparison with Other EGFR Inhibitors |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1448232-80-1 | ||||||||||||
Product Name | Naquotinib | ||||||||||||
Molecular Formula | C30H42N8O3 | ||||||||||||
Molecular Weight | 562.7 g/mol | ||||||||||||
IUPAC Name | 6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | ||||||||||||
Standard InChI | InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | ||||||||||||
Standard InChIKey | QKDCLUARMDUUKN-XMMPIXPASA-N | ||||||||||||
Isomeric SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | ||||||||||||
SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | ||||||||||||
Canonical SMILES | CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | ||||||||||||
Appearance | Crystalline solid | ||||||||||||
Purity | ≥98% by HPLC | ||||||||||||
Synonyms | (R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide; ASP8273 | ||||||||||||
PubChem Compound | 71667668 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume